Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
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Overview
Description
Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluorophenyl group.
Scientific Research Applications
Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with molecular targets in biological systems. The fluorophenyl group and thiazepane ring may interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and fluorophenyl-containing molecules. Examples are:
- Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
- Methyl 4-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
Uniqueness
Methyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
methyl 4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGAQPJCOTLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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